molecular formula C6H12ClF2NO B1448477 4-(Difluoromethoxy)piperidine hydrochloride CAS No. 1630907-16-2

4-(Difluoromethoxy)piperidine hydrochloride

Cat. No. B1448477
M. Wt: 187.61 g/mol
InChI Key: OELQMMRGXWRCRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethoxy)piperidine hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO . It is a solid substance and is highly soluble in water . It is valuable in the pharmaceutical and chemical industries .


Molecular Structure Analysis

The InChI code for 4-(Difluoromethoxy)piperidine hydrochloride is 1S/C6H11F2NO.ClH/c7-6(8)10-5-1-3-9-4-2-5;/h5-6,9H,1-4H2;1H . The molecular weight of the compound is 187.62 .


Physical And Chemical Properties Analysis

4-(Difluoromethoxy)piperidine hydrochloride is a solid substance with a molecular weight of 187.62 . It is highly soluble in water , making it suitable for various applications in the pharmaceutical and chemical industries .

Scientific Research Applications

Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry .

  • Pharmaceuticals

    • Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
    • The synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Anticancer Applications

    • Piperine and piperidine, two major alkaloids extracted from black pepper (Piper nigrum), have been observed to have therapeutic potential against various types of cancers .
    • These compounds regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
    • Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
  • Treatment of Brain Metastases

    • Piperidine ring was essential for chiral optimization .
    • Radiolabeled fluoro-analogs of the commercial ALK inhibitors crizotinib 4, alectinib 5, and ceritinib 6 were obtained .
    • These products have potential for brain metastases treatment due to their enhanced CNS pharmacokinetic properties .
  • Antiviral Applications

    • Piperidine derivatives have been reported to have antiviral properties .
    • These compounds could potentially be used in the development of new antiviral drugs .
  • Antimalarial Applications

    • Piperidine derivatives have also been reported to have antimalarial properties .
    • These compounds could potentially be used in the development of new antimalarial drugs .
  • Antimicrobial and Antifungal Applications

    • Piperidine derivatives have been reported to have antimicrobial and antifungal properties .
    • These compounds could potentially be used in the development of new antimicrobial and antifungal drugs .

Safety And Hazards

The compound is associated with certain safety considerations. It is known to cause skin irritation upon direct contact, and prolonged or repeated exposure can exacerbate this effect . The compound is also associated with hazard statements H302, H315, H319, H335 .

Future Directions

While specific future directions for 4-(Difluoromethoxy)piperidine hydrochloride are not detailed in the available resources, piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(difluoromethoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-1-3-9-4-2-5;/h5-6,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELQMMRGXWRCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)piperidine hydrochloride

CAS RN

1630907-16-2
Record name Piperidine, 4-(difluoromethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630907-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Difluoromethoxy)piperidine hydrochloride
Reactant of Route 2
4-(Difluoromethoxy)piperidine hydrochloride
Reactant of Route 3
4-(Difluoromethoxy)piperidine hydrochloride
Reactant of Route 4
4-(Difluoromethoxy)piperidine hydrochloride
Reactant of Route 5
4-(Difluoromethoxy)piperidine hydrochloride
Reactant of Route 6
4-(Difluoromethoxy)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.